molecular formula C14H8ClFN2 B185097 1-Chloro-4-(4-fluorophenyl)phthalazine CAS No. 155937-28-3

1-Chloro-4-(4-fluorophenyl)phthalazine

Cat. No.: B185097
CAS No.: 155937-28-3
M. Wt: 258.68 g/mol
InChI Key: LIFADULWFCVAQR-UHFFFAOYSA-N
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Description

1-Chloro-4-(4-fluorophenyl)phthalazine is a heterocyclic compound with the molecular formula C14H8ClFN2 and a molecular weight of 258.678 g/mol It is characterized by the presence of a phthalazine ring substituted with a chlorine atom at position 1 and a 4-fluorophenyl group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-4-(4-fluorophenyl)phthalazine can be synthesized through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then reacted with phthalic anhydride to yield the desired phthalazine derivative .

The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol or acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar reaction steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography or high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-(4-fluorophenyl)phthalazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at position 1 can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction of the phthalazine ring can lead to the formation of dihydrophthalazine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: The major products are the substituted phthalazine derivatives with various functional groups.

    Oxidation Reactions: The products include phthalazine derivatives with additional oxygen-containing functional groups.

    Reduction Reactions: The major products are dihydrophthalazine derivatives.

Scientific Research Applications

1-Chloro-4-(4-fluorophenyl)phthalazine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: It is used as a probe in biological assays to study the interactions of phthalazine derivatives with biological targets.

    Analytical Chemistry: The compound serves as a standard or reference material in analytical techniques such as chromatography and spectroscopy.

Mechanism of Action

The mechanism of action of 1-chloro-4-(4-fluorophenyl)phthalazine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein-coupled receptors.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-4-phenylphthalazine: Similar structure but lacks the fluorine atom on the phenyl ring.

    4-(4-Fluorophenyl)phthalazine: Similar structure but lacks the chlorine atom on the phthalazine ring.

    1-Chloro-4-(4-methylphenyl)phthalazine: Similar structure but has a methyl group instead of a fluorine atom on the phenyl ring.

Uniqueness

1-Chloro-4-(4-fluorophenyl)phthalazine is unique due to the presence of both chlorine and fluorine substituents, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug design and other applications.

Properties

IUPAC Name

1-chloro-4-(4-fluorophenyl)phthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClFN2/c15-14-12-4-2-1-3-11(12)13(17-18-14)9-5-7-10(16)8-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFADULWFCVAQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2Cl)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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